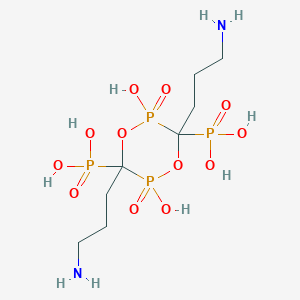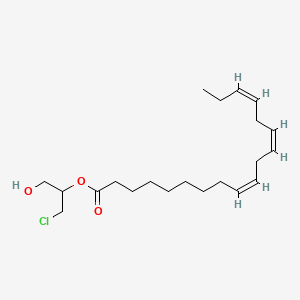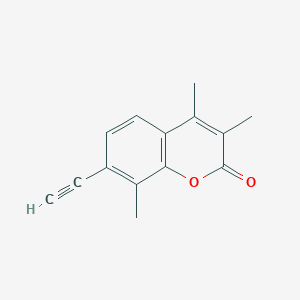![molecular formula C13H13ClF3NO2 B13437511 5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride CAS No. 1427501-78-7](/img/structure/B13437511.png)
5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride is a chemical compound that features a trifluoromethyl group, a spiro structure, and a piperidinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride typically involves multiple steps, including the formation of the spiro structure and the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable isobenzofuran derivative with a piperidinone precursor under specific conditions that promote the formation of the spiro linkage. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize reaction conditions and improve efficiency. Additionally, purification methods such as recrystallization and chromatography are used to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The spiro structure may also contribute to its binding affinity and selectivity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylated Compounds: Compounds such as trifluoromethylbenzene and trifluoromethylpyridine share the trifluoromethyl group but differ in their overall structure.
Spiro Compounds: Spiroindole and spirooxindole derivatives have similar spiro structures but different functional groups and applications.
Uniqueness
5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride is unique due to its combination of a trifluoromethyl group, spiro structure, and piperidinone moiety. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
1427501-78-7 |
|---|---|
Molekularformel |
C13H13ClF3NO2 |
Molekulargewicht |
307.69 g/mol |
IUPAC-Name |
6-(trifluoromethyl)spiro[2-benzofuran-3,4'-piperidine]-1-one;hydrochloride |
InChI |
InChI=1S/C13H12F3NO2.ClH/c14-13(15,16)8-1-2-10-9(7-8)11(18)19-12(10)3-5-17-6-4-12;/h1-2,7,17H,3-6H2;1H |
InChI-Schlüssel |
SJTIGBIUUXEPMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12C3=C(C=C(C=C3)C(F)(F)F)C(=O)O2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



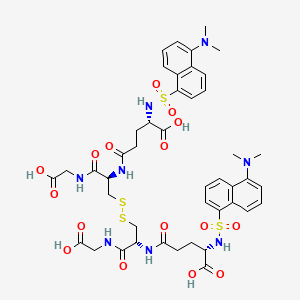
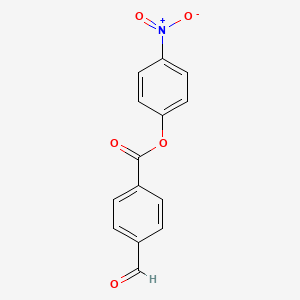
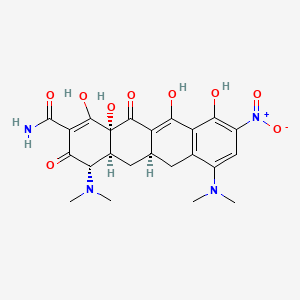
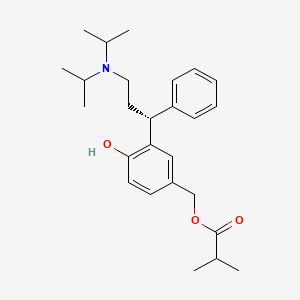


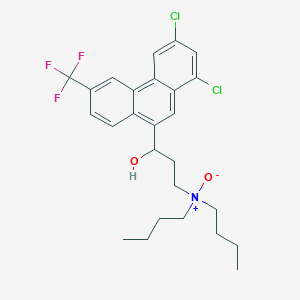
![Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate](/img/structure/B13437481.png)
![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)
